3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-

Übersicht

Beschreibung

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)- is a chemical compound belonging to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in the ring structure. This specific compound has applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-methylbutylamine and 4-methylbenzaldehyde.

Reaction Steps: The reaction involves the condensation of 2-methylbutylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then cyclized under acidic conditions to form the triazole ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The reaction conditions are carefully controlled to ensure consistency and purity.

Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the triazole ring to other functional groups.

Substitution: Substitution reactions can introduce different substituents onto the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the triazole ring.

Reduction Products: Reduced forms of the triazole ring.

Substitution Products: Substituted triazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticonvulsant Activity

One significant application of triazole derivatives is in the treatment of epilepsy. A closely related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) , demonstrated potent anticonvulsant effects in preclinical models. The mechanism of action involves modulation of voltage-gated sodium channels and interactions with GABA_A receptors. TP-315 showed a protective index indicating its potential as a therapeutic agent for seizure disorders .

Antiviral Activity

Research has also focused on the synthesis of nucleosides derived from triazole-3-thione compounds. These nucleosides exhibited significant antiviral activity against herpes simplex virus (HSV) in vitro. The incorporation of specific substituents on the triazole ring enhanced both cytotoxicity and antiviral efficacy. Notably, compounds like 3-phenacylthio-1-(β-D-ribofuranosyl)-1,2,4-triazole were found to have selectivity indexes superior to that of ribavirin .

Inhibition of Metallo-Beta-Lactamases (MBLs)

Another critical application is the development of inhibitors targeting metallo-beta-lactamases , which confer antibiotic resistance in bacteria. Recent studies have optimized triazole derivatives to enhance their inhibitory activity against MBLs such as NDM-1 and VIM-type enzymes. These compounds showed promising results in reducing the minimum inhibitory concentration (MIC) for resistant bacterial strains .

Analytical Applications

Mass Spectrometry Techniques

A novel analytical approach utilizing high-resolution mass spectrometry has been developed to discriminate between tautomeric forms of triazole compounds. This method employs high-performance liquid chromatography (HPLC) coupled with electrospray ionization-time-of-flight mass spectrometry (ESI-TOF-MS). The technique allows for rapid separation and identification of triazole-thione and thiol tautomers with high sensitivity .

Agricultural Applications

Fungicidal Properties

Triazole derivatives are also recognized for their fungicidal properties. Research indicates that certain triazole compounds can inhibit fungal growth effectively. This is particularly relevant in agricultural settings where triazoles are used as fungicides to protect crops from various fungal pathogens.

Data Summary Table

Case Studies

- Anticonvulsant Study : A study involving TP-315 demonstrated its ability to protect mice from seizures induced by maximal electroshock. The compound's interaction with sodium channels was pivotal in its anticonvulsant action .

- Antiviral Efficacy : In vitro testing of synthesized nucleosides derived from triazole showed promising antiviral activity against HSV, outperforming traditional antiviral agents like ribavirin .

- MBL Inhibition : A series of structure-based optimizations led to the identification of triazole derivatives that significantly inhibited MBLs in resistant bacterial strains, showcasing their potential as novel antibacterial agents .

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application, but it generally involves the disruption of biological processes or the inhibition of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar structure but with an allyl group instead of a 2-methylbutyl group.

Thiophene-Linked 1,2,4-Triazoles: These compounds contain a thiophene ring linked to the triazole ring, providing different chemical properties.

Uniqueness: The presence of the 2-methylbutyl group in 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)- gives it unique chemical and physical properties compared to other triazoles. This group can influence the compound's reactivity, solubility, and biological activity.

Biologische Aktivität

The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)- belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, anticancer, and anticonvulsant properties.

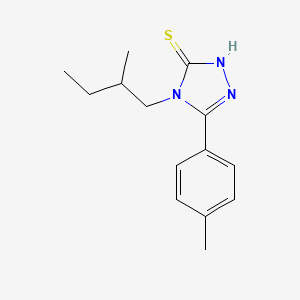

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring that contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against a range of bacteria and fungi. For instance:

- Antibacterial Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin and vancomycin .

- Antifungal Activity : The antifungal properties were highlighted in studies where similar triazole compounds showed effectiveness against strains such as Candida albicans and Aspergillus niger with varying degrees of potency .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance:

- Mechanism : The compound's structural features allow it to interact with cellular targets involved in cancer growth. Molecular docking studies have suggested strong binding affinities to proteins associated with tumor progression .

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant properties of 1,2,4-triazole derivatives. For example:

- Testing Methods : The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test were employed to assess anticonvulsant efficacy. Compounds similar to the target compound demonstrated significant protective effects against seizures .

Case Studies

- Study on Antibacterial Properties : A study conducted by Plech et al. (2015) synthesized various triazole derivatives and tested them against multi-drug resistant strains of bacteria. The results indicated that certain modifications in the triazole structure could enhance antibacterial activity significantly .

- Antifungal Efficacy Against Candida Species : A comparative study highlighted that specific triazoles exhibited potent antifungal activity against Candida tropicalis, suggesting that structural variations play a crucial role in efficacy .

Eigenschaften

IUPAC Name |

4-(2-methylbutyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S/c1-4-10(2)9-17-13(15-16-14(17)18)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMRJAFISYXEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.